2-Bromobenzyl furfuryl ether
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Overview
Description
2-Bromobenzyl furfuryl ether is an organic compound that features a bromobenzyl group attached to a furfuryl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl furfuryl ether typically involves the reaction of 2-bromobenzyl alcohol with furfuryl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of palladium catalysts supported on activated carbon for the reductive etherification of furfural with ethanol in the presence of trifluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl furfuryl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Bromobenzyl furfuryl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromobenzyl furfuryl ether involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the furfuryl ether moiety can undergo nucleophilic attack. These interactions facilitate the compound’s reactivity and its ability to form diverse chemical products .
Comparison with Similar Compounds
- 2-Bromobenzyl alcohol
- Furfuryl alcohol
- 2-Methylfuran
- 2,5-Dimethylfuran
Comparison: 2-Bromobenzyl furfuryl ether is unique due to the presence of both a bromobenzyl group and a furfuryl ether moietyIn contrast, similar compounds like 2-bromobenzyl alcohol and furfuryl alcohol lack this dual functionality, limiting their versatility .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxymethyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJAEBBZHFERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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